Virodhamine

描述

属性

IUPAC Name |

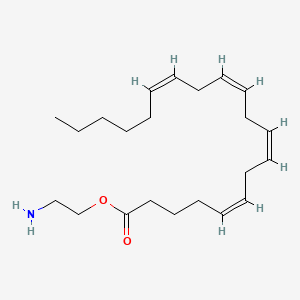

2-aminoethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21,23H2,1H3/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHLOYYQQGSXCC-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601018179 | |

| Record name | Virodhamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | O-Arachidonoyl Ethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

287937-12-6, 443129-35-9 | |

| Record name | Virodhamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=287937-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Virodhamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287937126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Virodhamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Arachidonoyl Ethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Virodhamine: An Endogenous Antagonist of the Cannabinoid System

A Technical Guide to the Discovery, Identification, and Core Pharmacology of O-Arachidonoyl Ethanolamine

Foreword: The discovery of the endocannabinoid system has revolutionized our understanding of neuromodulation and physiological regulation. While the initial focus was on the agonist molecules anandamide and 2-arachidonoylglycerol, the identification of Virodhamine (O-arachidonoyl ethanolamine) introduced a new layer of complexity, revealing an endogenous antagonist at the CB1 receptor. This document provides a comprehensive technical overview of the history, discovery, and fundamental pharmacology of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Identification

This compound was first identified in 2002 by a team of researchers led by A.C. Porter.[1][2] The discovery was serendipitous, arising during the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of anandamide in biological tissues.[1] Scientists observed a compound with the same mass-to-charge ratio (m/z) as anandamide but with a different retention time, suggesting it was an isomer.[1]

Structural elucidation confirmed this hypothesis, revealing the molecule to be O-arachidonoyl ethanolamine, an ester-linked isomer of the amide-linked anandamide.[1][2][3] This structural opposition inspired its name, "this compound," derived from the Sanskrit word "virodha," meaning opposition.[1][3]

Initial Isolation and Characterization

The initial identification of this compound was achieved through the analysis of porcine brain extracts. Subsequent studies confirmed its presence in various mammalian tissues, including the brain, spleen, and heart of rats and humans.[1]

Experimental Protocol: Tissue Extraction and this compound Quantification via LC-MS/MS

This protocol outlines the general steps for the extraction and quantification of this compound from biological tissues, based on established methods for endocannabinoid analysis.[4][5][6][7]

-

Tissue Homogenization:

-

Tissues are rapidly excised, weighed, and immediately frozen in liquid nitrogen to prevent enzymatic degradation of endocannabinoids.

-

Frozen tissues are homogenized in a solution of chloroform/methanol/Tris-HCl (50 mM, pH 7.4) at a ratio of 1:2:1 (v/v/v).

-

A deuterated internal standard, such as anandamide-d8, is added to the homogenization buffer to account for extraction efficiency and instrument variability.

-

-

Lipid Extraction:

-

The homogenate is centrifuged to separate the organic and aqueous phases.

-

The lower organic phase, containing the lipids, is collected.

-

The extraction is repeated on the remaining aqueous phase to ensure complete recovery.

-

The organic phases are pooled and evaporated to dryness under a stream of nitrogen.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

The dried lipid extract is reconstituted in a minimal volume of a suitable solvent (e.g., methanol).

-

The reconstituted sample is loaded onto a C18 SPE cartridge pre-conditioned with methanol and water.

-

The cartridge is washed with a low-polarity solvent to remove highly polar impurities.

-

This compound and other endocannabinoids are eluted with a more polar solvent, such as ethyl acetate or methanol.

-

The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Gradient: A typical gradient would start at a high percentage of A, ramping up to a high percentage of B to elute the lipophilic analytes.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Precursor ion (m/z 348.3) -> Product ion (m/z 62.1, corresponding to the ethanolamine fragment).

-

Anandamide (for comparison): Precursor ion (m/z 348.3) -> Product ion (m/z 62.1).

-

Internal Standard (e.g., anandamide-d8): Precursor ion (m/z 356.3) -> Product ion (m/z 62.1).

-

-

-

Quantitative Distribution

Initial studies revealed that this compound concentrations are comparable to those of anandamide in the rat brain and human hippocampus.[1][2] However, in peripheral tissues expressing the CB2 receptor, this compound levels were found to be 2- to 9-fold higher than anandamide.[1][2]

| Tissue | This compound Concentration (pmol/g) | Anandamide Concentration (pmol/g) |

| Rat Brain | ~1.5 | ~1.5 |

| Human Hippocampus | ~1.0 | ~1.0 |

| Rat Spleen | ~18.0 | ~2.0 |

| Rat Heart | ~4.5 | ~0.5 |

| Rat Kidney | ~9.0 | ~1.0 |

| Data adapted from Porter et al., 2002. |

Pharmacological Profile

This compound exhibits a unique pharmacological profile, acting as a partial agonist or antagonist at the CB1 receptor and a full agonist at the CB2 receptor.[1][2][8] This dual activity suggests a complex modulatory role in the endocannabinoid system.

Cannabinoid Receptor Binding and Activity

The interaction of this compound with cannabinoid receptors has been characterized using radioligand binding assays and functional assays such as the GTPγS binding assay.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This protocol describes a method to assess the functional activity of this compound at G protein-coupled receptors (GPCRs) like the cannabinoid receptors.[9][10][11][12][13]

-

Membrane Preparation:

-

Cells expressing the receptor of interest (e.g., CHO-CB1 or CHO-CB2) or brain tissue are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in an assay buffer.

-

-

Assay Procedure:

-

Membranes are incubated in the assay buffer containing GDP (to ensure the G protein is in its inactive state), [³⁵S]GTPγS, and varying concentrations of the test compound (this compound).

-

The reaction is initiated by the addition of the membranes and incubated at 30°C for a defined period (e.g., 60 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

-

The filters are washed with cold buffer, and the amount of bound radioactivity is determined by scintillation counting.

-

Data are analyzed to determine the EC₅₀ and Eₘₐₓ values for G protein activation.

-

| Parameter | CB1 Receptor | CB2 Receptor | Reference |

| Binding Affinity (Ki) | 912 - 1740 nM (human neocortex) | Not extensively reported | [14] |

| Functional Activity | Partial Agonist / Antagonist | Full Agonist | [1][2] |

| GTPγS Stimulation | Partial agonist activity | Full agonist activity | [1] |

| cAMP Formation | Increases forskolin-stimulated cAMP | Not extensively reported | [14] |

In Vivo Effects: Hypothermia

A hallmark of CB1 receptor activation in rodents is a transient decrease in body temperature (hypothermia).[15][16][17][18][19] this compound has been shown to induce a modest hypothermic effect in mice, which is less pronounced than that of anandamide.[1] When co-administered with anandamide, this compound antagonizes the more significant hypothermic effect of anandamide, providing in vivo evidence of its CB1 receptor antagonist activity.[1]

Experimental Protocol: In Vivo Hypothermia Assay in Mice

-

Animal Model: Male C57BL/6J mice are commonly used.

-

Drug Administration: this compound, anandamide, or vehicle (e.g., a mixture of DMSO and saline) are administered via intracerebroventricular (i.c.v.) injection to bypass the blood-brain barrier.

-

Temperature Measurement: Core body temperature is measured using a rectal probe at baseline (before injection) and at regular intervals post-injection (e.g., 15, 30, 60, and 120 minutes).

-

Data Analysis: The change in body temperature from baseline is calculated for each time point and compared between treatment groups.

Signaling Pathways

This compound's distinct actions at different cannabinoid and related receptors result in the modulation of multiple intracellular signaling cascades.

Interaction with GPR55

Subsequent research has identified this compound as an agonist at the orphan G protein-coupled receptor GPR55.[20][21][22][23][24] GPR55 activation by this compound has been shown to increase intracellular calcium levels and modulate the activity of the small GTPase RhoA.[22][23] The signaling cascade initiated by this compound at GPR55 involves Gαq and Gα13 proteins, leading to the activation of phospholipase C (PLC) and subsequent release of calcium from intracellular stores.[22][24]

Biosynthesis and Degradation

The biosynthetic and degradative pathways of this compound are not as well-characterized as those of anandamide and 2-AG. It has been proposed that this compound may be formed through a non-enzymatic, pH-dependent isomerization of anandamide.[25] Conversely, this compound may also be enzymatically synthesized, although the specific enzymes involved have yet to be fully elucidated.

Regarding its degradation, this compound has been shown to be a substrate for monoacylglycerol lipase (MAGL), an enzyme also involved in the breakdown of 2-AG.[25] It also appears to inhibit the activity of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation.[25]

Conclusion

The discovery of this compound has added a significant layer of complexity to our understanding of the endocannabinoid system. Its unique profile as an endogenous antagonist at CB1 receptors, coupled with its agonist activity at CB2 and GPR55 receptors, positions it as a key modulator of cannabinoid signaling. Further research into its biosynthesis, degradation, and physiological roles will undoubtedly open new avenues for therapeutic intervention in a variety of pathological conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Characterization of a novel endocannabinoid, this compound, with antagonist activity at the CB1 receptor. | Semantic Scholar [semanticscholar.org]

- 3. About: this compound [dbpedia.org]

- 4. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. INTERACTIONS OF ENDOCANNABINOID this compound AND RELATED ANALOGS WITH HUMAN MONOAMINE OXIDASE-A AND -B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 13. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Binding affinity and agonist activity of putative endogenous cannabinoids at the human neocortical CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Translational models of cannabinoid vapor exposure in laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tolerance and cross-tolerance to cannabinoids in mice: schedule-controlled responding and hypothermia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tolerance and cross-tolerance to cannabinoids in mice: schedule-controlled responding and hypothermia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Increased mortality, hypoactivity, and hypoalgesia in cannabinoid CB1 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. escholarship.org [escholarship.org]

- 20. The endocannabinoids anandamide and this compound modulate the activity of the candidate cannabinoid receptor GPR55 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 24. vu0364439.com [vu0364439.com]

- 25. taylorandfrancis.com [taylorandfrancis.com]

Virodhamine's Role in the Endocannabinoid Signaling System: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Virodhamine (O-arachidonoyl ethanolamine), an ester-linked isomer of anandamide, represents a fascinating and complex modulator within the endocannabinoid system (ECS).[1][2] Unlike the more extensively studied endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), this compound exhibits a unique pharmacological profile characterized by a dualistic action on the canonical cannabinoid receptors. It functions as a partial agonist with in vivo antagonist activity at the cannabinoid type 1 (CB1) receptor, while acting as a full agonist at the cannabinoid type 2 (CB2) receptor.[3][4][5] This differential activity, coupled with its significant presence in peripheral tissues, suggests a nuanced regulatory role in both central and peripheral physiological processes. Furthermore, this compound's interaction with the orphan G protein-coupled receptor 55 (GPR55) and its influence on metabolic enzymes add further layers to its functional significance. This document provides a comprehensive technical overview of this compound's biochemistry, pharmacology, and its intricate signaling pathways within the ECS, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Introduction to this compound

Discovered in 2002, this compound is an endogenous cannabinoid derived from the esterification of arachidonic acid and ethanolamine.[1][4] Its name, derived from the Sanskrit word "virodha" meaning "opposition," highlights its structural opposition to anandamide, which possesses an amide linkage.[1][2] This structural distinction is fundamental to its unique pharmacological properties.

Tissue distribution analyses have revealed that while this compound concentrations are comparable to anandamide in the human hippocampus and rat brain, they are significantly higher (2- to 9-fold) in peripheral tissues that have abundant CB2 receptor expression, such as the spleen, kidney, and heart.[3][4][6] This localization points towards a prominent role for this compound in modulating peripheral endocannabinoid signaling, particularly in the context of immune function and cardiovascular regulation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding this compound's interactions with various components of the endocannabinoid system.

| Parameter | Receptor | Value | Cell/Tissue Type | Assay Type | Reference |

| Binding Affinity (Ki) | CB1 | Micromolar Range | Not Specified | Not Specified | [3] |

| CB2 | Low Micromolar Affinity | Not Specified | Not Specified | [3] | |

| Functional Activity (EC50) | GPR55 | 12 nM | Not Specified | Not Specified | [6] |

| GPR55 | 3 µM | Not Specified | Not Specified | [6] | |

| Inhibition of Anandamide Transport (IC50) | Not Applicable | 123 µM | RBL-2H3 cells | [14C]anandamide Transport Assay | [3] |

| Inhibition of GPR55-mediated β-arrestin2 recruitment (IC50) | GPR55 | 6.57 µM (vs. LPI) | U2OS cells | β-arrestin2 Recruitment Assay | [6] |

| 9.44 µM (vs. SR141716A) | [6] | ||||

| Inhibition of MAO-B (IC50) | Not Applicable | 0.71 µM | Human MAO-B | Not Specified | [7] |

| Inhibition of MAO-A (IC50) | Not Applicable | 38.70 µM | Human MAO-A | Not Specified | [7] |

| Inhibition of MAO-B (Ki) | Not Applicable | 0.258 ± 0.037 µM | Human MAO-B | Kinetic Analysis | [7] |

Table 1: this compound Receptor Binding and Functional Activity

| Tissue | This compound Concentration | Anandamide Concentration | Species | Reference |

| Rat Brain | Similar to Anandamide | Similar to this compound | Rat | [3][4] |

| Human Hippocampus | Similar to Anandamide | Similar to this compound | Human | [3][4] |

| Peripheral Tissues (expressing CB2) | 2- to 9-fold higher than Anandamide | 2- to 9-fold lower than this compound | Not Specified | [3][4] |

| Porcine Left Ventricle | ~0.440 pmol/g | ~0.046 pmol/g | Pig | [8] |

Table 2: Comparative Tissue Concentrations of this compound and Anandamide

Signaling Pathways and Mechanisms of Action

Dual Role at Cannabinoid Receptors CB1 and CB2

This compound's most defining characteristic is its differential activity at the two primary cannabinoid receptors. At the CB1 receptor, predominantly found in the central nervous system, it acts as a partial agonist but exhibits antagonist activity in the presence of full agonists like anandamide.[3][4] This suggests a modulatory role, where it can dampen excessive CB1 signaling. Conversely, at the CB2 receptor, which is primarily expressed in peripheral tissues and immune cells, this compound functions as a full agonist, indicating its potential to mediate anti-inflammatory and immunomodulatory effects.[3][4][5]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. About: this compound [dbpedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of a novel endocannabinoid, this compound, with antagonist activity at the CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Characterization of a novel endocannabinoid, this compound, with antagonist activity at the CB1 receptor. | Semantic Scholar [semanticscholar.org]

- 6. The endocannabinoids anandamide and this compound modulate the activity of the candidate cannabinoid receptor GPR55 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. INTERACTIONS OF ENDOCANNABINOID this compound AND RELATED ANALOGS WITH HUMAN MONOAMINE OXIDASE-A AND -B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endocannabinoid this compound is an Endogenous Inhibitor of Human Cardiovascular CYP2J2 Epoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

physiological function of Virodhamine in the central nervous system

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Virodhamine, an endogenous cannabinoid, presents a unique pharmacological profile within the central nervous system (CNS). Structurally an ester of arachidonic acid and ethanolamine, it is an isomer of the more extensively studied anandamide.[1] This guide provides a comprehensive technical overview of the physiological functions of this compound in the CNS, consolidating current research on its interactions with cannabinoid and other receptors, its impact on key signaling pathways, and its metabolic fate. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of its complex mechanisms of action.

Introduction

Discovered in 2002, this compound (O-arachidonoylethanolamine) is a member of the endocannabinoid system, a ubiquitous lipid signaling network crucial for regulating a multitude of physiological processes.[2] Unlike anandamide, which has an amide linkage, this compound possesses an ester linkage, a structural difference that significantly influences its pharmacological properties.[2] This guide delves into the multifaceted role of this compound within the CNS, exploring its function as a modulator of cannabinoid receptors CB1 and CB2, its interaction with the orphan G protein-coupled receptor GPR55, and its inhibition of the enzyme monoamine oxidase B (MAO-B).

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's interactions with its primary molecular targets in the CNS.

Table 1: Receptor Binding Affinities and Functional Activities

| Target | Species | Assay Type | Parameter | Value | Reference |

| CB1 Receptor | Human | Competition Binding ([³H]-CP55,940) | Ki | 912 nM (with protease inhibitor) | [3] |

| CB1 Receptor | Human | Competition Binding ([³H]-CP55,940) | Ki | 1740 nM (without protease inhibitor) | [3] |

| CB1 Receptor | Human | cAMP Accumulation (Forskolin-stimulated) | Activity | Antagonist/Inverse Agonist | [3] |

| CB2 Receptor | Rat | [³⁵S]GTPγS Binding | Activity | Full Agonist | [2][4] |

| GPR55 | Human | β-arrestin Recruitment | Activity | Partial Agonist/Antagonist | [5][6][7] |

Table 2: Enzyme Inhibition

| Enzyme | Species | Parameter | Value | Reference |

| MAO-A | Human | IC₅₀ | 38.70 µM | [8] |

| MAO-B | Human | IC₅₀ | 0.71 µM | [8] |

| MAO-B | Human | Ki | 0.258 ± 0.037 µM | [8] |

Table 3: Tissue Distribution (Rat)

| Brain Region/Tissue | This compound Concentration (relative to Anandamide) | Reference |

| Hippocampus, Cortex, Cerebellum | Similar | [2] |

| Brainstem, Striatum | Lower | [5] |

| Peripheral Tissues (e.g., Spleen) | 2- to 9-fold higher | [2][9] |

Signaling Pathways

This compound exerts its effects through multiple signaling pathways, depending on the receptor it engages.

CB1 Receptor Signaling

At the CB1 receptor, this compound acts as a partial agonist or antagonist, suggesting it can modulate the effects of other endocannabinoids like anandamide.[2] When it does elicit a response, it is expected to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This can influence downstream effectors such as protein kinase A (PKA) and modulate ion channel activity.

CB2 Receptor Signaling

This compound is a full agonist at the CB2 receptor.[2][4] Similar to CB1, CB2 receptor activation by this compound leads to the activation of Gi/o proteins, resulting in the inhibition of adenylyl cyclase and a decrease in cAMP levels.[10] This pathway is particularly relevant in immune cells and microglia within the CNS, where it can modulate inflammatory responses.

GPR55 Signaling

This compound's interaction with GPR55 is complex, exhibiting partial agonist and antagonist properties.[5][6][7] GPR55 is thought to couple to Gq and G12/13 proteins.[11] Activation can lead to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). The G12/13 pathway can activate RhoA, influencing the actin cytoskeleton.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

CB1 Receptor cAMP Accumulation Assay

This assay determines the functional activity of this compound at the CB1 receptor by measuring its effect on forskolin-stimulated cAMP production.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 receptor.

-

Protocol:

-

Plate CHO-CB1 cells in a 24-well plate and grow to 90% confluency.

-

Wash cells with warm physiological saline solution buffered with HEPES and containing bovine serum albumin.

-

Pre-incubate cells with phosphodiesterase inhibitors (e.g., 100 µM IBMX and 100 µM rolipram) for 15 minutes at 37°C to prevent cAMP degradation.

-

Add varying concentrations of this compound or vehicle control to the wells.

-

To assess antagonist activity, add a CB1 receptor agonist (e.g., CP55,940) with or without pre-incubation with this compound.

-

Stimulate adenylyl cyclase with forskolin (e.g., 1 µM) for 15 minutes at 37°C.

-

Lyse the cells and measure intracellular cAMP levels using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

-

-

Data Analysis: Results are expressed as a percentage of the forskolin-stimulated cAMP response. IC₅₀ or EC₅₀ values are calculated from concentration-response curves.

GPR55 β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the GPR55 receptor upon ligand binding, a hallmark of GPCR activation and subsequent desensitization.

-

Cell Line: U2OS cells stably co-expressing HA-tagged GPR55 and β-arrestin2-GFP fusion protein.

-

Protocol:

-

Seed U2OS-GPR55-β-arrestin2-GFP cells onto glass coverslips in a 24-well plate.

-

For antagonist assays, pre-incubate the cells with varying concentrations of this compound for 15 minutes.

-

Add a known GPR55 agonist (e.g., LPI at its EC₉₀ concentration) to the wells.

-

Incubate for a defined period (e.g., 90 minutes) at 37°C.

-

Fix the cells with paraformaldehyde.

-

Visualize the redistribution of β-arrestin2-GFP from the cytoplasm to the plasma membrane using confocal microscopy.

-

-

Data Analysis: The degree of β-arrestin recruitment is quantified by measuring the fluorescence intensity at the plasma membrane relative to the cytoplasm.

In Vivo Mouse Hypothermia Assay

This in vivo assay assesses the central effects of this compound by measuring changes in core body temperature.

-

Animals: Male mice (e.g., C57BL/6).

-

Protocol:

-

Allow mice to acclimate to the testing room.

-

Measure baseline rectal temperature using a digital thermometer.

-

Administer this compound, anandamide (as a positive control), or vehicle (e.g., 80% DMSO and 20% saline) via intracerebroventricular (i.c.v.) injection.[2][4]

-

To test for antagonist effects, co-administer this compound with anandamide.[2][4]

-

Measure rectal temperature at fixed time points (e.g., 30 minutes) post-injection.[2][4]

-

-

Data Analysis: Compare the change in body temperature from baseline between the different treatment groups using appropriate statistical tests.

Physiological Functions in the CNS

Neuromodulation

As a modulator of CB1 receptors, which are densely expressed on presynaptic terminals, this compound has the potential to influence neurotransmitter release. By acting as a partial agonist or antagonist, it could fine-tune the inhibitory effects of other endocannabinoids on both GABAergic and glutamatergic transmission. This suggests a role in regulating synaptic plasticity, learning, and memory, although direct studies on this compound's effects on long-term potentiation (LTP) and long-term depression (LTD) are currently limited.

Neuroinflammation

This compound's activity as a full agonist at CB2 receptors, which are primarily expressed on microglia in the CNS, points to a role in modulating neuroinflammatory processes.[12] Activation of CB2 receptors is generally associated with anti-inflammatory effects, including the suppression of pro-inflammatory cytokine release.

Monoamine Oxidase B Inhibition

This compound is a potent inhibitor of MAO-B, an enzyme responsible for the degradation of dopamine.[8] By inhibiting MAO-B, this compound can increase dopaminergic tone in the CNS. This action suggests potential therapeutic applications in neurodegenerative conditions characterized by dopamine deficiency, such as Parkinson's disease.[8]

Synthesis and Degradation

The biosynthetic pathway of this compound in the brain is not yet fully elucidated. It is hypothesized to be synthesized from the precursor N-acyl-phosphatidylethanolamine (NAPE) through pathways that may differ from those of anandamide.[13] this compound is susceptible to hydrolysis by fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), the primary enzymes responsible for the degradation of anandamide and 2-arachidonoylglycerol, respectively.[14][15][16] The ester linkage in this compound makes it a substrate for these hydrolases.

References

- 1. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound and CP55,940 modulate cAMP production and IL-8 release in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. searchlibrary.flemingcollege.ca [searchlibrary.flemingcollege.ca]

- 5. The endocannabinoids anandamide and this compound modulate the activity of the candidate cannabinoid receptor GPR55 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The endocannabinoids anandamide and this compound modulate the activity of the candidate cannabinoid receptor GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. INTERACTIONS OF ENDOCANNABINOID this compound AND RELATED ANALOGS WITH HUMAN MONOAMINE OXIDASE-A AND -B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of a novel endocannabinoid, this compound, with antagonist activity at the CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound and CP55,940 modulate cAMP production and IL-8 release in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, an endocannabinoid, induces megakaryocyte differentiation by regulating MAPK activity and function of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. researchgate.net [researchgate.net]

- 16. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

The Pharmacological Profile of Virodhamine: A Technical Guide for Researchers

An In-depth Examination of Virodhamine as a Cannabinoid Ligand, Prepared for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound (O-arachidonoyl ethanolamine), an ester of arachidonic acid and ethanolamine, is a unique endocannabinoid that exhibits a distinct pharmacological profile at cannabinoid receptors.[1] Its name, derived from the Sanskrit word for "opposition," alludes to its structural isomerism with the well-known endocannabinoid anandamide (N-arachidonoyl ethanolamine).[1] This guide provides a comprehensive technical overview of this compound's interactions with cannabinoid receptors, detailing its binding affinities, functional activities, and the signaling pathways it modulates. All quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are described to facilitate reproducibility.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been characterized through various in vitro assays, revealing a complex interaction with cannabinoid and related receptors. The following tables summarize the key quantitative data from published studies.

Table 1: Binding Affinities (Ki) of this compound

| Receptor | Ligand | Ki (nM) | Assay System | Reference |

| Human CB1 | This compound | 912 - 1740 | Competition binding with [3H]-CP55,940 in human neocortical synaptosomes | (Steffens et al., 2005) |

| Human CB2 | This compound | 381 | Not specified | (Ryberg et al., 2007) |

Table 2: Functional Activity (EC50/IC50) of this compound

| Receptor | Activity Type | EC50/IC50 (µM) | Assay System | Reference |

| Human CB1 | Partial Agonist/Antagonist | - | [35S]GTPγS binding in Sf9 cell membranes | (Porter et al., 2002) |

| Human CB2 | Full Agonist | - | [35S]GTPγS binding in Sf9 cell membranes | (Porter et al., 2002) |

| Human GPR55 | Partial Agonist/Antagonist | - | β-arrestin recruitment in U2OS cells | (Sharir et al., 2012) |

| Human MAO-A | Inhibitor | IC50 = 38.70 | Recombinant human MAO-A | (Bavariya et al., 2018) |

| Human MAO-B | Inhibitor | IC50 = 0.71 | Recombinant human MAO-B | (Bavariya et al., 2018) |

| Anandamide Transport | Inhibitor | IC50 = 123 | [14C]anandamide uptake in RBL-2H3 cells | (Porter et al., 2002) |

Key Experimental Protocols

A thorough understanding of the experimental context is crucial for interpreting the pharmacological data. This section details the methodologies for key assays used to characterize this compound.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation.

Protocol for CB1 and CB2 Receptors in Sf9 Cell Membranes:

-

Membrane Preparation: Sf9 cells co-expressing either human CB1 or CB2 receptors with Gαi3β1γ2 subunits are harvested and homogenized in a lysis buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM EDTA, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in an appropriate assay buffer.

-

Assay Components: The reaction mixture contains the cell membranes, [35S]GTPγS (typically in the picomolar to nanomolar range), GDP (to facilitate the exchange for [35S]GTPγS upon activation), and varying concentrations of this compound or a reference ligand.

-

Incubation: The mixture is incubated, typically at 30°C for 60 minutes, to allow for receptor activation and [35S]GTPγS binding.

-

Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS. The radioactivity retained on the filters is then quantified using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS. The specific binding is then plotted against the ligand concentration to determine EC50 and Emax values.

cAMP Accumulation Assay

This assay determines the functional activity of ligands at Gi/o-coupled receptors by measuring the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Protocol in 16HBE14o- Cells:

-

Cell Culture: Human bronchial epithelial (16HBE14o-) cells, which endogenously express CB1 and CB2 receptors, are cultured to confluency in appropriate media.

-

Treatment: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (to activate adenylyl cyclase and raise basal cAMP levels). Subsequently, cells are treated with varying concentrations of this compound.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The reduction in forskolin-stimulated cAMP levels is plotted against the this compound concentration to determine its inhibitory potency (IC50).

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and signaling.

Protocol for GPR55 in U2OS Cells:

-

Cell Line: U2OS cells stably co-expressing human GPR55 and a β-arrestin-enzyme fragment fusion protein are used.

-

Ligand Addition: Cells are treated with varying concentrations of this compound.

-

Enzyme Complementation: If this compound activates GPR55, it will induce the recruitment of the β-arrestin fusion protein to the receptor. This brings the enzyme fragments into close proximity, allowing them to form a functional enzyme.

-

Substrate Addition and Detection: A substrate for the complemented enzyme is added, and the resulting signal (e.g., luminescence or fluorescence) is measured.

-

Data Analysis: The signal intensity is plotted against the ligand concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment. For antagonist activity, cells are pre-incubated with this compound before the addition of a known GPR55 agonist.

Signaling Pathways

This compound's diverse pharmacological profile is a result of its ability to modulate multiple signaling pathways through different receptors.

CB1 Receptor Signaling

At the CB1 receptor, this compound acts as a partial agonist/antagonist.[2][3] This dual activity suggests that it can weakly activate the receptor in the absence of a full agonist but can compete with and inhibit the action of more efficacious agonists like anandamide. The canonical signaling pathway for CB1 involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. As an antagonist, this compound would block these effects when a full agonist is present.

CB2 Receptor Signaling

This compound acts as a full agonist at the CB2 receptor.[1][2][3] Similar to CB1, the CB2 receptor is primarily coupled to Gi/o proteins. Upon activation by this compound, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This pathway is particularly relevant in immune cells, where CB2 receptors are highly expressed and their activation can modulate inflammatory responses.

GPR55 Signaling

The orphan G protein-coupled receptor GPR55 has been proposed as a third cannabinoid receptor. This compound exhibits partial agonist/antagonist activity at GPR55.[2] The signaling of GPR55 is distinct from that of CB1 and CB2 receptors. It is thought to couple to Gq and G12/13 proteins. Activation of this pathway leads to the stimulation of RhoA and phospholipase C (PLC), resulting in the mobilization of intracellular calcium.[4] As a partial agonist/antagonist, this compound can weakly activate this pathway on its own and inhibit the effects of more potent GPR55 agonists.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of a novel endocannabinoid, this compound, with antagonist activity at the CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]

Virodhamine's Dichotomous Dance: A Technical Guide to its Interaction with CB1 and CB2 Receptors

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the endocannabinoid virodhamine and its complex interactions with the cannabinoid receptors CB1 and CB2. This compound, an ester of arachidonic acid and ethanolamine, presents a unique pharmacological profile, acting as a partial agonist or antagonist at the CB1 receptor and a full agonist at the CB2 receptor.[1][2][3][4] This dual activity has significant implications for its physiological roles and therapeutic potential. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows to facilitate a comprehensive understanding of this compound's receptor interactions.

Core Findings: A Tale of Two Receptors

This compound's engagement with cannabinoid receptors is a study in contrasts. At the CB1 receptor, predominantly found in the central nervous system, it exhibits partial agonist and, in some contexts, antagonist or even inverse agonist properties.[1][5] Conversely, at the CB2 receptor, primarily expressed in peripheral tissues and immune cells, this compound acts as a full agonist.[1][2][3] This differential activity is concentration-dependent and influenced by the specific cellular environment and signaling pathways being measured.

Quantitative Analysis of this compound's Receptor Interaction

The following tables summarize the key quantitative parameters defining this compound's binding affinity and functional potency at human and rat CB1 and CB2 receptors.

Table 1: Binding Affinity (Ki) of this compound at Cannabinoid Receptors

| Receptor | Species | Radioligand | Ki (nM) | Reference |

| CB1 | Human (neocortex) | [3H]-CP55,940 | 1740 | [5] |

| CB1 (with protease inhibitor) | Human (neocortex) | [3H]-CP55,940 | 912 | [5] |

| CB1 | N/A | N/A | 1906 | [6] |

| CB2 | N/A | N/A | 1401 | [6] |

Table 2: Functional Potency (EC50/IC50) and Efficacy of this compound

| Assay | Receptor | Species | Parameter | Value (nM) | Efficacy | Reference |

| Forskolin-stimulated cAMP accumulation | CB1 | Human (neocortex) | IC50 | N/A | Increased cAMP by ~20% (Inverse Agonist) | [5] |

| IL-8 Release Inhibition | CB2 (predominantly) | Human (bronchial epithelial cells) | N/A | Concentration-dependent | Inhibition of TNF-α induced IL-8 release | [7] |

| Megakaryocyte Differentiation | CB2 | N/A | N/A | N/A | Induces differentiation | [8] |

Visualizing the Pathways and Protocols

To elucidate the complex processes involved in characterizing this compound's activity, the following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

References

- 1. Characterization of a novel endocannabinoid, this compound, with antagonist activity at the CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Characterization of a novel endocannabinoid, this compound, with antagonist activity at the CB1 receptor. | Semantic Scholar [semanticscholar.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. egrove.olemiss.edu [egrove.olemiss.edu]

- 6. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 7. Research Portal [ourarchive.otago.ac.nz]

- 8. resources.revvity.com [resources.revvity.com]

Virodhamine as a putative GPR55 receptor agonist

An In-depth Technical Guide: Virodhamine as a Putative GPR55 Receptor Agonist

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endocannabinoid this compound and its complex interaction with the G protein-coupled receptor 55 (GPR55). The pharmacology of GPR55 is intricate, with conflicting reports on the activity of various ligands, including endocannabinoids.[1] this compound, an ester of arachidonic acid and ethanolamine, has been identified as a modulator of GPR55, exhibiting characteristics of a partial agonist.[2][3][4] This document consolidates quantitative data, details key experimental protocols for studying this interaction, and visualizes the associated signaling pathways.

Quantitative Data Summary

The activity of this compound at the GPR55 receptor has been characterized using various functional assays. Its potency and efficacy are often compared to other known endocannabinoids and synthetic ligands. The data, however, can vary depending on the assay and cell system used, highlighting the potential for biased agonism or allosteric modulation.[5][6]

| Ligand | Assay Type | Cell System | Potency (EC₅₀ / IC₅₀) | Efficacy (Eₘₐₓ) | Reference |

| This compound | [³⁵S]GTPγS Binding | HEK293 | 12 nM | 160% | [3][7] |

| This compound | β-arrestin2 Recruitment | U2OS | Weak response | Partial Agonist | [3] |

| This compound | Calcium Mobilization | HEK293 | ~3 µM | Low Potency Agonist | [3] |

| Anandamide (AEA) | β-arrestin2 Recruitment | U2OS | No detectable response on its own; inhibits agonist response at high concentrations | Partial Agonist / Antagonist | [3][4] |

| L-α-lysophosphatidylinositol (LPI) | β-arrestin2 Recruitment | U2OS | 1.2 µM | Agonist | [3] |

| L-α-lysophosphatidylinositol (LPI) | ERK1/2 Phosphorylation | GPR55-HEK293 | Potent Agonist | Agonist | [8] |

| L-α-lysophosphatidylinositol (LPI) | Calcium Mobilization | GPR55-HEK293 | Agonist | Agonist | [8] |

| AM251 | β-arrestin2 Recruitment | U2OS | 9.6 µM | Agonist | [3] |

| SR141716A (Rimonabant) | β-arrestin2 Recruitment | U2OS | 3.9 µM | Agonist | [3] |

Note: Efficacy is often expressed relative to a standard agonist like LPI. The conflicting potency values for this compound (nanomolar vs. micromolar) underscore the complexity of its pharmacology at GPR55.

GPR55 Signaling Pathways

Activation of GPR55 initiates a cascade of intracellular events distinct from classical CB₁ and CB₂ cannabinoid receptors. GPR55 couples to Gαq, Gα₁₂, and Gα₁₃ proteins to mediate its effects.[1][6][9] This coupling leads to the activation of downstream effectors including phospholipase C (PLC) and the small GTPase RhoA.[1][9] The subsequent signaling cascade involves the mobilization of intracellular calcium, activation of protein kinase C (PKC), and phosphorylation of extracellular signal-regulated kinases (ERK1/2).[8][10][11][12] These pathways ultimately influence transcription factors such as the nuclear factor of activated T-cells (NFAT) and cAMP response element-binding protein (CREB).[8][12]

Figure 1: General GPR55 signaling cascade upon agonist binding.

This compound's Biased Agonism

Studies suggest that this compound may act as a biased agonist, preferentially activating a subset of the available signaling pathways. One study demonstrated that while the effects of both this compound and the established agonist LPI on intracellular calcium were blocked by a GPR55 antagonist, the upstream pathways differed.[5] this compound-induced calcium release was shown to be mediated by Gα₁₃, Rho, ROCK, and PLCε, whereas LPI's effect was more dependent on Gαq and PLCβ.[5] This functional selectivity could explain some of the varied pharmacological profiles reported for GPR55 ligands.

Figure 2: Proposed biased agonism of this compound at GPR55.

Experimental Protocols

Characterizing the activity of this compound at GPR55 involves a range of functional cell-based assays. Below are detailed methodologies for key experiments cited in the literature.

β-Arrestin2 Recruitment Assay

This image-based high-content screen is a primary method for identifying GPR55 activation by monitoring the translocation of β-arrestin to the receptor upon agonist binding.[13]

-

Cell Line: U2OS (human osteosarcoma) or HEK293 cells stably co-expressing a tagged human GPR55 (e.g., HA-GPR55E) and a β-arrestin2-Green Fluorescent Protein (βarr2-GFP) fusion protein.[3][14]

-

Protocol:

-

Cell Plating: Plate the engineered U2OS cells onto 384-well assay plates at approximately 80-85% confluency and incubate overnight.[14]

-

Serum Starvation: Prior to the assay, remove serum-containing media and replace it with serum-free media (e.g., MEM).

-

Compound Incubation: Add this compound or other test compounds at various concentrations. For antagonist assays, pre-incubate cells with the antagonist for 15 minutes before adding a known agonist (like LPI at its EC₉₀ concentration).[3][15] Incubate for 40-75 minutes at 37°C in 5% CO₂.[3][14]

-

Fixation: Fix the cells with 4% paraformaldehyde for 40 minutes at room temperature.[14]

-

Washing: Wash the cells twice with Phosphate Buffered Saline (PBS).[14]

-

Imaging and Analysis: Acquire images using a high-content imaging system or confocal microscope. Quantify the redistribution of the βarr2-GFP signal from a diffuse cytoplasmic pattern to punctate intracellular vesicles or clusters at the plasma membrane.[13]

-

Figure 3: Experimental workflow for the β-Arrestin2 recruitment assay.

Intracellular Calcium Mobilization Assay

This assay measures the release of calcium from intracellular stores, a key downstream event of GPR55 activation via the Gαq/PLC pathway.[9]

-

Cell Line: HEK293 cells transiently or stably expressing GPR55.

-

Protocol:

-

Cell Loading: Load GPR55-expressing HEK293 cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Baseline Measurement: Measure the baseline fluorescence ratio to establish a stable resting intracellular calcium level.

-

Compound Application: Perfuse the cells with this compound or other test ligands.

-

Data Acquisition: Continuously record the changes in fluorescence ratio, which correspond to changes in intracellular calcium concentration.[8]

-

Analysis: Quantify the peak response or the integrated area under the curve to determine the agonist-induced calcium transient.[8]

-

ERK1/2 Phosphorylation Assay

This assay quantifies the activation of the MAPK/ERK pathway, another important downstream signaling branch of GPR55.[8][11]

-

Cell Line: HEK293 or U2OS cells stably expressing human GPR55.[8][14]

-

Protocol (AlphaScreen® SureFire®):

-

Cell Treatment: Treat GPR55-expressing cells with this compound or other compounds for a specified time (e.g., 25 minutes) to induce ERK1/2 phosphorylation.[8]

-

Cell Lysis: Lyse the cells to release the intracellular contents.

-

Assay Reaction: Transfer a small volume of the lysate to an assay plate. Add AlphaScreen® beads conjugated to antibodies that recognize total ERK1/2 and phosphorylated ERK1/2 (p-ERK).

-

Signal Detection: Incubate the plate to allow antibody binding. Read the luminescent signal on a compatible plate reader (e.g., EnVision). The signal is proportional to the level of p-ERK.[11]

-

Analysis: Normalize the p-ERK signal to the total ERK signal or to a vehicle control to determine the fold-increase in phosphorylation.

-

Conclusion

The available evidence indicates that this compound is a modulator of the GPR55 receptor, though its precise classification remains complex. Data from [³⁵S]GTPγS binding assays suggest it can act as a potent and highly efficacious agonist.[7] However, studies using downstream functional readouts, such as β-arrestin recruitment and calcium mobilization, characterize it as a weak or partial agonist.[3] This discrepancy points towards a mechanism of biased agonism, where this compound may selectively engage specific G-protein coupling and downstream effector pathways, differing from other GPR55 agonists like LPI.[5]

For researchers and drug development professionals, this complex pharmacology is a critical consideration. The functional selectivity of this compound could potentially be exploited to develop pathway-specific GPR55 modulators, offering a nuanced approach to targeting this receptor in various physiological and pathological contexts, including pain, inflammation, and cancer.[16] Further investigation using a standardized panel of assays is necessary to fully elucidate the interaction between this compound and GPR55 and to harness its therapeutic potential.

References

- 1. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The endocannabinoids anandamide and this compound modulate the activity of the candidate cannabinoid receptor GPR55 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The endocannabinoids anandamide and this compound modulate the activity of the candidate cannabinoid receptor GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vu0364439.com [vu0364439.com]

- 6. guidetopharmacology.org [guidetopharmacology.org]

- 7. GPR55: a new member of the cannabinoid receptor clan? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in the Physiology of GPR55 in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Functional Assay for GPR55: Envision Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. IDENTIFICATION OF THE GPR55 AGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What are GPR55 agonists and how do they work? [synapse.patsnap.com]

The Enzymatic Degradation of Virodhamine: A Technical Guide for Researchers

An In-depth Exploration of the Metabolic Pathways, Key Enzymes, and Experimental Methodologies

Introduction

Virodhamine (O-arachidonoyl-ethanolamine), an ester endocannabinoid, is a constitutional isomer of the more extensively studied N-arachidonoylethanolamine (anandamide). As a unique signaling molecule with antagonist activity at the CB1 receptor and agonist activity at the CB2 receptor, understanding its metabolic fate is crucial for elucidating its physiological and pathological roles, as well as for the development of novel therapeutics targeting the endocannabinoid system. This technical guide provides a comprehensive overview of the known enzymatic degradation pathways of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the metabolic processes.

Core Degradation Pathways

The metabolism of this compound is primarily characterized by two main enzymatic routes: hydrolysis and oxidation. Unlike anandamide, which is primarily degraded by fatty acid amide hydrolase (FAAH), evidence suggests that this compound is a poor substrate for FAAH and is instead preferentially metabolized by other hydrolases. Furthermore, this compound has been shown to act as an inhibitor of certain enzymes, adding another layer of complexity to its metabolic profile.

Hydrolysis by Monoacylglycerol Lipase (MAGL)

The principal pathway for this compound degradation is believed to be hydrolysis by monoacylglycerol lipase (MAGL). This enzyme cleaves the ester bond of this compound to release arachidonic acid and ethanolamine.[1] This metabolic route is analogous to the degradation of another major endocannabinoid, 2-arachidonoylglycerol (2-AG).[2] The liberation of arachidonic acid is a critical step, as it can then serve as a precursor for the synthesis of various pro-inflammatory and vasoactive molecules, such as prostaglandins and thromboxanes, through the action of cyclooxygenase (COX) enzymes.[1][3] While direct kinetic parameters for this compound hydrolysis by MAGL are not extensively reported, the inhibitory effect of the MAGL inhibitor JZL184 on this compound-induced platelet activation provides strong evidence for this pathway.[1]

Oxidative Metabolism

While direct oxidation of the intact this compound molecule is not well-documented, the arachidonic acid released from its hydrolysis is a substrate for several oxidative enzymes.

-

Cyclooxygenase (COX) Pathway: The arachidonic acid produced from this compound degradation can be metabolized by cyclooxygenase enzymes (COX-1 and COX-2) to produce prostaglandins.[1][3] This indirect pathway is significant as it links this compound metabolism to inflammatory processes and vascular tone regulation. For instance, the vasorelaxant effect of this compound in the human pulmonary artery is attenuated by the COX inhibitor indomethacin, suggesting the involvement of a COX-derived metabolite.[3]

Interaction with Other Enzymes

This compound has been shown to interact with other key enzymes, not as a substrate for degradation, but as an inhibitor.

-

Cytochrome P450 (CYP) Enzymes: this compound is a poor substrate for the cardiovascular cytochrome P450 epoxygenase CYP2J2.[4] Instead, it acts as an endogenous inhibitor of this enzyme, thereby potentially modulating the metabolism of other CYP2J2 substrates, including anandamide and arachidonic acid itself.[4]

-

Monoamine Oxidase B (MAO-B): this compound is a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of monoamine neurotransmitters.[5][6] This inhibitory action suggests a potential role for this compound in neurological processes and its therapeutic potential for neurodegenerative diseases.[5]

Non-Enzymatic Interconversion

A non-enzymatic, acid- and base-catalyzed interconversion between this compound and anandamide has been reported.[7] This suggests that under certain physiological or experimental conditions, this compound could be converted to anandamide and vice versa, potentially altering the downstream signaling effects. The stability of this compound is therefore pH-dependent.[8][9]

Quantitative Data Summary

The following tables summarize the available quantitative data on the interaction of this compound with key enzymes.

Table 1: Inhibition of Monoamine Oxidase B (MAO-B) by this compound [5]

| Parameter | Value | Enzyme Source | Substrate |

| IC₅₀ | 0.71 µM | Recombinant Human MAO-B | Kynuramine |

| Kᵢ | 0.258 ± 0.037 µM | Recombinant Human MAO-B | Kynuramine |

| Inhibition Type | Mixed mechanism/Irreversible | Recombinant Human MAO-B | Kynuramine |

Table 2: Inhibition of Cytochrome P450 2J2 (CYP2J2) by this compound

| Parameter | Value | Enzyme System | Substrate |

| Kᵢ | 8 µM | CYP2J2 Nanodiscs | Anandamide |

| Inhibition Type | Competitive | CYP2J2 Nanodiscs | Anandamide |

Table 3: Inhibition of Anandamide Transport by this compound [10]

| Parameter | Value | Cell Line | Substrate |

| IC₅₀ | 123 µM | RBL-2H3 cells | [¹⁴C]Anandamide |

Signaling and Experimental Workflow Diagrams

Experimental Protocols

Quantification of this compound and its Metabolites by LC-MS/MS

This protocol is adapted from a general method for endocannabinoid quantification and can be optimized for the specific analysis of this compound and its primary metabolite, arachidonic acid.[4][11][12]

a. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of biological sample (e.g., plasma, cell lysate), add an appropriate internal standard (e.g., deuterated this compound or arachidonic acid).

-

Add 1 mL of ice-cold ethyl acetate/hexane (9:1, v/v) to the sample.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes at 4°C.

-

Transfer the upper organic layer to a new tube.

-

Repeat the extraction process on the remaining aqueous layer.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 50 µL of the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate this compound and arachidonic acid (e.g., starting with 40% B, increasing to 95% B over 10 minutes).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+) for this compound and negative electrospray ionization (ESI-) for arachidonic acid.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: The precursor ion [M+H]⁺ and a characteristic product ion (e.g., m/z 62, corresponding to the ethanolamine fragment) should be monitored.[10]

-

Arachidonic Acid: The precursor ion [M-H]⁻ and a characteristic product ion should be monitored.

-

-

Optimize cone voltage and collision energy for each analyte and internal standard.

-

MAO-B Inhibition Assay

This protocol is based on the fluorometric kynuramine deamination assay used to determine the inhibitory effect of this compound on MAO-B.[1][5]

a. Reagents

-

Recombinant human MAO-B.

-

Kynuramine (substrate).

-

This compound (test inhibitor).

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

DMSO for dissolving compounds.

b. Assay Procedure

-

Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept low (e.g., < 1%).

-

In a 96-well microplate, add the this compound dilutions.

-

Add the MAO-B enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the kynuramine substrate.

-

Monitor the formation of the fluorescent product (4-hydroxyquinoline) over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for 4-hydroxyquinoline).

-

For kinetic analysis (to determine Kᵢ), vary the substrate concentration at fixed inhibitor concentrations.

c. Data Analysis

-

Calculate the initial reaction velocities from the linear phase of the fluorescence increase.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

For Kᵢ determination, analyze the data using Lineweaver-Burk or non-linear regression analysis.

CYP2J2 Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on CYP2J2-mediated metabolism, using anandamide as the substrate.[4][13]

a. Reagents

-

Recombinant human CYP2J2 and CPR (cytochrome P450 reductase) co-expressed in a suitable system (e.g., baculovirus-infected insect cells).

-

Anandamide (substrate).

-

This compound (test inhibitor).

-

NADPH regenerating system.

-

Potassium phosphate buffer (100 mM, pH 7.4).

b. Assay Procedure

-

Prepare reaction mixtures containing the CYP2J2/CPR enzyme preparation, anandamide at a concentration near its Kₘ for CYP2J2, and varying concentrations of this compound in potassium phosphate buffer.

-

Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for a defined time, ensuring the reaction remains in the linear range.

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for the formation of anandamide metabolites (e.g., epoxyeicosatrienoic acid ethanolamides) using LC-MS/MS as described in Protocol 1.

c. Data Analysis

-

Quantify the amount of metabolite formed at each inhibitor concentration.

-

Calculate the percentage of inhibition relative to the control (no inhibitor).

-

Determine the IC₅₀ value.

-

To determine the Kᵢ and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate (anandamide) and the inhibitor (this compound) and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk, or non-linear regression).

Conclusion

The enzymatic degradation of this compound is a multifaceted process that distinguishes it from its isomer, anandamide. The primary metabolic pathway appears to be hydrolysis by MAGL, leading to the formation of arachidonic acid, which can then enter the cyclooxygenase pathway. This positions this compound at a crucial intersection of endocannabinoid signaling and the eicosanoid cascade. Furthermore, its inhibitory actions on CYP2J2 and MAO-B highlight its potential to modulate other significant physiological systems. For researchers and drug development professionals, a thorough understanding of these metabolic pathways is essential for predicting the pharmacokinetic and pharmacodynamic properties of this compound and for designing novel therapeutic strategies that target the endocannabinoid system. Further research is warranted to fully elucidate the kinetic parameters of this compound's enzymatic degradation and to explore the physiological consequences of its unique metabolic profile.

References

- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 2. The development of novel cytochrome P450 2J2 (CYP2J2) inhibitor and the underlying interaction between inhibitor and CYP2J2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound relaxes the human pulmonary artery through the endothelial cannabinoid receptor and indirectly through a COX product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endocannabinoid this compound is an Endogenous Inhibitor of Human Cardiovascular CYP2J2 Epoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. INTERACTIONS OF ENDOCANNABINOID this compound AND RELATED ANALOGS WITH HUMAN MONOAMINE OXIDASE-A AND -B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. pH-dependent stability and fusion of liposomes combining protonatable double-chain amphiphiles with phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Interactions of endocannabinoid this compound and related analogs with human monoamine oxidase-A and -B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydrolysis of prostaglandin glycerol esters by the endocannabinoid-hydrolyzing enzymes, monoacylglycerol lipase and fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activity, Inhibition, and Induction of Cytochrome P450 2J2 in Adult Human Primary Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of Virodhamine and Anandamide Tissue Distribution: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endocannabinoid system (ECS) plays a crucial role in regulating a myriad of physiological processes. Central to this system are the endogenous ligands, primarily N-arachidonoylethanolamine (anandamide) and 2-arachidonoylglycerol (2-AG). However, a lesser-known endocannabinoid, O-arachidonoylethanolamine (virodhamine), an ester isomer of anandamide, presents a unique pharmacological profile that warrants detailed investigation. This technical guide provides a comprehensive comparison of the tissue distribution of this compound and anandamide, supported by detailed experimental protocols and an exploration of their distinct signaling pathways.

Quantitative Tissue Distribution: this compound vs. Anandamide

The relative abundance of this compound and anandamide varies significantly between the central nervous system and peripheral tissues, suggesting distinct physiological roles. While anandamide is more prevalent in several brain regions, this compound concentrations are notably higher in peripheral tissues, particularly those expressing the cannabinoid receptor 2 (CB2).[1][2]

Table 1: Comparative Tissue Distribution of this compound and Anandamide in Rat Brain (pmol/g)

| Brain Region | This compound (pmol/g) | Anandamide (pmol/g) | This compound/Anandamide Ratio | Reference |

| Brainstem | 1.8 ± 0.3 | 7.9 ± 1.1 | 0.23 | [3] |

| Striatum | 2.5 ± 0.4 | 10.2 ± 1.5 | 0.25 | [3] |

| Hippocampus | 16.3 ± 2.5 | 15.8 ± 2.3 | 1.03 | [3] |

| Cortex | 8.9 ± 1.3 | 9.1 ± 1.4 | 0.98 | [3] |

| Cerebellum | 5.4 ± 0.8 | 5.2 ± 0.8 | 1.04 | [3] |

| Hypothalamus | - | 15-20 | - | [4] |

| Limbic Forebrain | - | ~10 | - | [4] |

Note: Data are presented as mean ± SEM. Hypothalamus and Limbic Forebrain data for anandamide are estimated from graphical representations.

Table 2: Comparative Tissue Distribution of this compound and Anandamide in Rat Peripheral Tissues (pmol/g)

| Peripheral Tissue | This compound (pmol/g) | Anandamide (pmol/g) | This compound/Anandamide Ratio | Reference |

| Spleen | 28.4 ± 4.3 | 3.6 ± 0.5 | 7.89 | [3] |

| Heart | 15.6 ± 2.3 | 4.1 ± 0.6 | 3.80 | [3] |

| Kidney | 10.2 ± 1.5 | 5.1 ± 0.8 | 2.00 | [3] |

| Lung | 9.8 ± 1.5 | 3.9 ± 0.6 | 2.51 | [3] |

| Liver | 7.6 ± 1.1 | 3.8 ± 0.6 | 2.00 | [3] |

| Small Intestine | 6.3 ± 0.9 | 2.9 ± 0.4 | 2.17 | [3] |

Note: Data are presented as mean ± SEM.

Experimental Protocols

The accurate quantification of this compound and anandamide in biological tissues is critical for understanding their physiological and pathological roles. The following section details a synthesized, step-by-step protocol for the extraction, purification, and quantification of these endocannabinoids using liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on established methodologies.

Experimental Workflow for Endocannabinoid Quantification

Figure 1. A generalized workflow for the quantification of endocannabinoids from tissue samples.

Tissue Collection and Homogenization

-

Euthanasia and Tissue Collection: Euthanize the animal via an approved method (e.g., cervical dislocation followed by decapitation) to minimize post-mortem changes in endocannabinoid levels. Rapidly dissect the desired tissues (brain regions, peripheral organs) on an ice-cold plate.

-

Sample Preparation: Weigh the collected tissues and immediately flash-freeze them in liquid nitrogen to halt enzymatic activity. Store samples at -80°C until processing.

-

Homogenization: On the day of extraction, place the frozen tissue in a pre-chilled homogenizer tube with a homogenization solution (e.g., ice-cold saline or a methanol/Tris buffer mixture). Homogenize the tissue thoroughly while keeping the sample on ice.

Lipid Extraction (Liquid-Liquid Extraction)

This protocol is a common method for extracting lipophilic molecules like endocannabinoids from aqueous homogenates.

-

Addition of Internal Standards: To the tissue homogenate, add a known amount of deuterated internal standards (e.g., anandamide-d8 and this compound-d8). This is crucial for accurate quantification as it accounts for sample loss during extraction and purification.

-

Solvent Addition: Add a two-phase solvent system, typically a mixture of chloroform and methanol (e.g., 2:1 v/v), to the homogenate.

-

Phase Separation: Vortex the mixture vigorously for several minutes to ensure thorough mixing. Centrifuge the sample at a low speed (e.g., 1000 x g) for 10-15 minutes at 4°C to separate the organic and aqueous phases.

-

Collection of Organic Phase: Carefully collect the lower organic phase (containing the lipids) using a glass pipette and transfer it to a new tube.

-

Re-extraction: To maximize the recovery of endocannabinoids, re-extract the remaining aqueous phase with an additional volume of chloroform. Combine the organic phases.

-

Drying: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas.

Sample Purification (Solid-Phase Extraction - SPE)

SPE is employed to remove interfering substances from the lipid extract, thereby increasing the sensitivity and specificity of the LC-MS/MS analysis.

-

Column Conditioning: Condition a silica-based SPE cartridge by sequentially passing methanol and then a non-polar solvent like hexane through it.

-

Sample Loading: Re-dissolve the dried lipid extract in a small volume of a non-polar solvent (e.g., chloroform) and load it onto the conditioned SPE column.

-

Washing: Wash the column with a series of solvents of increasing polarity to elute unwanted, less polar and more polar compounds. For example, a wash with a chloroform:methanol (9:1 v/v) mixture can be used.

-

Elution of Endocannabinoids: Elute the endocannabinoids from the column using a more polar solvent mixture, such as ethyl acetate containing a small percentage of acetic acid.

-

Drying: Evaporate the eluate to dryness under a stream of nitrogen.

LC-MS/MS Analysis

-